molecular formula C22H19ClN2O4 B12042343 N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide

N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide

Katalognummer: B12042343
Molekulargewicht: 410.8 g/mol
InChI-Schlüssel: QCQNXIRLGLWINY-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chlorobenzyl ether, a methoxy group, and a hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide typically involves the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde, is synthesized through the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate.

    Condensation Reaction: The aldehyde intermediate is then reacted with 4-hydroxybenzohydrazide under acidic or basic conditions to form the final product. This step involves a condensation reaction where the aldehyde group reacts with the hydrazide to form a hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy and hydroxyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the hydrazine derivative.

    Substitution: Depending on the nucleophile, products could include substituted ethers or thioethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the hydrazide moiety is particularly interesting for the development of anti-tubercular or anti-cancer agents.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The hydrazide group is known to form strong interactions with metal ions, which could be relevant in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide: Similar compounds include other hydrazones and hydrazides with varying substituents on the aromatic rings.

    4-Hydroxybenzohydrazide: A simpler hydrazide that lacks the complex substituents of the target compound.

    4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: The aldehyde intermediate used in the synthesis of the target compound.

Uniqueness

The uniqueness of N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C22H19ClN2O4

Molekulargewicht

410.8 g/mol

IUPAC-Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-21-12-16(13-24-25-22(27)17-5-9-19(26)10-6-17)4-11-20(21)29-14-15-2-7-18(23)8-3-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+

InChI-Schlüssel

QCQNXIRLGLWINY-ZMOGYAJESA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.